Home > Products > Screening Compounds P96211 > 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid
4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid - 1170171-95-5

4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid

Catalog Number: EVT-1676806
CAS Number: 1170171-95-5
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • An anti-inflammatory or analgesic agent: Similar to the thioxoquinazolinone derivatives discussed in [], this compound might exhibit anti-inflammatory and analgesic properties.
  • A modulator of chemokine receptors: The presence of piperazine and benzoic acid moieties suggests potential activity at chemokine receptors, as explored in [].
  • An inhibitor of enzymes like GSK-3 or DPP-4: Structurally similar compounds have shown promising results as inhibitors of these enzymes, as seen in [] and [].
  • A potential therapeutic agent for diseases involving the Hedgehog pathway: Based on the activity of Smoothened antagonists [], this compound could be investigated for its role in treating disorders related to the Hedgehog pathway.

1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It was developed to treat inflammatory diseases like psoriasis and rheumatoid arthritis. GNE-3500 exhibits favorable RORc cellular potency, with 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in cell assays. [] It also demonstrates dose-dependent inhibition of IL-17 in a PK/PD model. []

3-{[6-(Benzylideneamino)pyridin-2-yl]imino}-1-(piperazin-1-ylmethyl)-5-fluoro-indolin-2-one

Compound Description: This compound is a Mannich base derived from indole-2,3-dione (isatin). [] In antimicrobial screening, it exhibited significant antibacterial activity against four pathogenic bacteria. []

2-Hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid (NEU)

Compound Description: NEU is a derivative of sulfasalazine and acts as a novel NMDA receptor antagonist. [] It attenuates NMDA-induced neuronal toxicity and functions as a low-affinity gating modifier, antagonizing NMDAR in an uncompetitive manner. [] This activity suggests potential therapeutic applications for NEU in treating disorders related to glutamate excitotoxicity.

Overview

4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzoic acid moiety linked to a piperazine derivative, which is further substituted with a pyridine group. Such structural features suggest that this compound may exhibit interesting biological activities, particularly as a pharmaceutical agent.

Source

The synthesis and characterization of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid are documented in various scientific literature, including patents and research articles focused on novel drug development and synthetic methodologies. Notably, its structural components indicate potential interactions with biological targets, making it a subject of interest in drug discovery.

Classification

This compound can be classified as:

  • Chemical Class: Benzamide derivative
  • Functional Groups: Carboxylic acid, piperazine, pyridine
  • Therapeutic Class: Potential pharmaceutical agent with applications in treating various diseases.
Synthesis Analysis

Methods

The synthesis of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid typically involves multi-step organic reactions. Common methods include:

  1. Piperazine Formation: The initial step involves the synthesis of the piperazine derivative through the reaction of appropriate amines and carbonyl compounds.
  2. Formation of the Benzoic Acid Moiety: The benzoic acid component can be synthesized via traditional carboxylation methods or by using carbon dioxide in the presence of suitable catalysts.
  3. Coupling Reaction: The final step usually involves coupling the piperazine derivative with the benzoic acid through amide bond formation, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Technical Details

The synthetic pathway may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

Key data related to its molecular structure includes:

  • Molecular Formula: C_{15}H_{16}N_{4}O_{3}
  • Molecular Weight: Approximately 296.31 g/mol
  • Structural Features: Contains both aromatic and aliphatic systems contributing to its chemical reactivity and potential biological activity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carboxylic acids and amides:

  1. Esterification: Reaction with alcohols to form esters.
  2. Acid-base reactions: Interaction with bases to form salts.
  3. Nucleophilic substitution: The piperazine nitrogen can act as a nucleophile in substitution reactions.

Technical Details

Reactivity studies often involve examining how this compound interacts with different reagents under varied conditions, which can provide insights into its potential applications in drug design.

Mechanism of Action

Process

The mechanism of action for 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is hypothesized based on its structural features. It may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Data

Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes or modulate receptor activity, suggesting that this compound could potentially serve as an inhibitor or modulator in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • pKa Value: Reflects acidity; relevant for understanding its ionization at physiological pH.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be used to assess purity and stability under various conditions.

Applications

Scientific Uses

The potential applications of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid include:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor modulation.
  3. Chemical Biology: Serves as a tool compound for probing biological pathways due to its structural complexity.
Introduction

Structural Classification and Pharmacophore Identification

The compound 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid exemplifies a rationally designed hybrid scaffold integrating three pharmacologically significant moieties: a piperazine-2,3-dione core, a pyridinylmethyl substituent, and a benzoic acid terminal group. Its molecular architecture (C₁₈H₁₇N₃O₄; CID 44122396) features a central piperazine ring with adjacent carbonyl groups at N2 and N3, conferring planarity and hydrogen-bonding capacity [1] [2]. The pyridine ring, linked via a methylene bridge to N4 of the piperazine, introduces metal-coordination potential and basicity, while the benzoic acid moiety enables charge-based interactions or salt formation [1] [10].

Table 1: Molecular Properties of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic Acid

PropertyValue
IUPAC Name4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid
CAS Registry Number1170171-95-5
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight (g/mol)339.35
Key PharmacophoresPiperazine-2,3-dione, Pyridinylmethyl, Benzoic acid

Pharmacophoric analysis identifies three critical interaction zones:

  • Piperazine-2,3-dione: Serves as a conformationally constrained peptide bond mimetic, engaging in hydrogen bonding via carbonyl oxygen atoms [1] [7].
  • Pyridinylmethyl: Enhances solubility and participates in π-π stacking or Lewis acid-base interactions [2] [10].
  • Benzoic acid: Provides a terminal anionic/carboxylate group for ionic binding or structural derivatization [9] [10].

Rationale for Investigating Piperazine-Pyridine-Benzoic Acid Hybrids

Hybrid molecules incorporating piperazine, pyridine, and benzoic acid motifs exploit synergistic bioactivities inherent to these fragments. Piperazine derivatives exhibit broad neurological target engagement (e.g., serotonin/dopamine receptors), while pyridine rings frequently appear in kinase inhibitors and antimicrobial agents due to their metal-binding capability [2] [8]. Benzoic acid derivatives contribute to metabolic stability and facilitate molecular recognition through carboxylate-mediated hydrogen bonding [9] [10]. This triad architecture enhances target versatility across therapeutic areas:

Table 2: Bioactive Hybrid Scaffolds Containing Piperazine, Pyridine, and Benzoic Acid Motifs

Hybrid ScaffoldReported BioactivityStructural Similarity
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acidIntermediate in kinase inhibitors (e.g., Imatinib)Shared benzoic acid-piperazine linkage [10]
4-(Piperazine-1-carbonyl)-benzoic acidBuilding block for peptidomimeticsCarboxamide vs. methylene linker [7]
7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-onep38 MAP kinase inhibitionPyridine-heterocycle fusion [8]

The structural plasticity of these hybrids enables optimization for blood-brain barrier penetration (via log P modulation) or aqueous solubility (via ionizable groups), making them adaptable to CNS or peripheral targets [7] [10]. Additionally, commercial availability of precursors like 4-(piperazine-1-carbonyl)-benzoic acid underscores synthetic feasibility [7].

Literature Synthesis Gaps and Research Objectives

Despite the pharmacological relevance of piperazine-pyridine-benzoic acid hybrids, significant knowledge gaps exist regarding 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid:

  • Synthetic Methodology: Current routes lack detail on yield optimization, stereoselectivity (if applicable), and green chemistry metrics [1] [2].
  • Structure-Activity Relationship (SAR): No systematic studies explore the impact of piperazine N-substitution (e.g., replacing pyridin-2-ylmethyl with other heteroaryls) or benzoic acid bioisosteres [1] [6].
  • Computational Modeling: Predictive data on target engagement (e.g., docking at kinases or GPCRs) remains unpublished [8].
  • Material Characterization: Full spectroscopic validation (e.g., ¹³C/¹H NMR, XRD) is absent in public domain sources [1] [2].
  • Proposing scalable synthetic protocols with analytical validation.
  • Mapping SAR through strategic structural diversification.
  • Integrating computational insights to prioritize biological screening targets.

Properties

CAS Number

1170171-95-5

Product Name

4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid

IUPAC Name

4-[[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzoic acid

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C18H17N3O4/c22-16-17(23)21(12-15-3-1-2-8-19-15)10-9-20(16)11-13-4-6-14(7-5-13)18(24)25/h1-8H,9-12H2,(H,24,25)

InChI Key

OKBNETPCFGFSEU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=N3

Canonical SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.